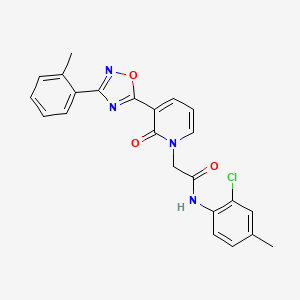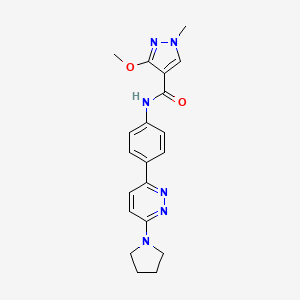
1-(2-hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a compound of significant interest within the realms of chemistry and pharmaceutical research. Its complex structure comprises a hydroxyethyl group, a pyridin-2-ylmethyl thio group, and a tetrahydroquinazolinone core, which together impart unique chemical properties and potential bioactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves a multi-step process:
Initial Formation: : The quinazolinone core is first synthesized through a cyclization reaction.
Addition of the Thio Group: : Introduction of the pyridin-2-ylmethyl thio group via a substitution reaction.
Hydroxyethyl Group: : The hydroxyethyl group is attached in the final step under specific reaction conditions, ensuring the functional integrity of the compound.
Industrial Production Methods: Industrial production scales up these laboratory synthesis techniques using batch reactors under controlled temperature and pressure. Catalysts and solvents are optimized to maximize yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
1-(2-hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one undergoes several types of chemical reactions:
Oxidation: : The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: : Reduction reactions often involve hydrogenation using palladium catalysts to modify the quinazolinone core.
Substitution: : Nucleophilic substitution reactions are pivotal in modifying the thio group, often using alkyl halides under mild conditions.
Major Products: : Depending on the reactions, major products include oxidized forms, substituted derivatives, and reduced compounds, each with potential bioactive properties.
Aplicaciones Científicas De Investigación
Chemistry: : As a building block in synthetic organic chemistry, facilitating the creation of diverse heterocyclic compounds.
Biology: : Investigated for its potential interactions with enzymes and receptors due to its structural resemblance to certain biological ligands.
Medicine: : Explored for therapeutic applications, particularly as a potential anti-inflammatory or anti-cancer agent, owing to its ability to modulate specific molecular pathways.
Industry: : Utilized in the development of fine chemicals and as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mecanismo De Acción
1-(2-hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one exerts its effects through interactions with molecular targets such as enzymes, receptors, and DNA. The hydroxyethyl and thio groups facilitate binding to active sites, while the quinazolinone core can participate in hydrogen bonding and π-π stacking interactions. These interactions may influence cellular processes like signal transduction and gene expression.
Comparación Con Compuestos Similares
Compared to other quinazolinone derivatives and pyridin-2-ylmethyl thio compounds, 1-(2-hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is unique due to its combined functional groups, enhancing its versatility and potential bioactivity.
Similar Compounds
4-(pyridin-2-ylmethylthio)quinazolin-2(1H)-one
1-(2-hydroxyethyl)quinazolin-2(1H)-one
4-((pyridin-2-ylmethyl)thio)quinazoline
Exploring these facets gives us a comprehensive understanding of this fascinating compound and its role in scientific research and industry.
Propiedades
IUPAC Name |
1-(2-hydroxyethyl)-4-(pyridin-2-ylmethylsulfanyl)-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-10-9-19-14-7-2-1-6-13(14)15(18-16(19)21)22-11-12-5-3-4-8-17-12/h3-5,8,20H,1-2,6-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAPAJARKHTFFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-4-carboxamide](/img/structure/B2935574.png)


![Tert-butyl N-[(1-chlorosulfonylazetidin-3-yl)methyl]carbamate](/img/structure/B2935579.png)

![1-(4-chlorophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2935584.png)




![4-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol](/img/structure/B2935590.png)
![4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B2935591.png)


